BenchChemオンラインストアへようこそ!

Mirodenafil-d7 (dihydrochloride)

PDE5 inhibition IC50 Pharmacodynamics

Mirodenafil-d7 (dihydrochloride) is the recommended stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of mirodenafil and its metabolites in biological matrices. The +7 Da mass shift ensures complete chromatographic co-elution with unlabeled mirodenafil while enabling distinct mass spectrometric detection—a critical advantage over non-isotopic PDE5 inhibitors (e.g., sildenafil, udenafil) that exhibit differential extraction recovery and ionization suppression. Validated for human plasma PK studies, preclinical PK/PD modeling, and bioequivalence assessments. Essential for correcting matrix effects and ionization variability to meet regulatory submission requirements.

Molecular Formula C26H39Cl2N5O5S
Molecular Weight 611.6 g/mol
Cat. No. B12423197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirodenafil-d7 (dihydrochloride)
Molecular FormulaC26H39Cl2N5O5S
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl
InChIInChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H/i2D3,5D2,16D2;;
InChIKeyCKPHITUXXABKDL-VLZQNOLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirodenafil-d7 (dihydrochloride): A Stable Isotope-Labeled PDE5 Inhibitor Reference Standard for Quantitative Bioanalysis


Mirodenafil-d7 (dihydrochloride) is a deuterium-labeled analog of mirodenafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED) and approved for clinical use in Korea [1][2]. The parent compound, mirodenafil, exhibits a reported IC50 of 0.34 nM for PDE5 inhibition and a half-life (T1/2) of approximately 2.5 hours [3]. Mirodenafil-d7 (dihydrochloride) serves primarily as an internal standard for the accurate quantification of mirodenafil and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [4].

Analytical Specificity of Mirodenafil-d7 (dihydrochloride) in Quantitative LC-MS/MS: Why Unlabeled Analogs Cannot Serve as Internal Standards


In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, ionization efficiency variations, and sample preparation losses inherent to LC-MS/MS workflows [1]. Mirodenafil-d7 (dihydrochloride), possessing seven deuterium atoms, exhibits a mass shift of +7 Da relative to unlabeled mirodenafil, which ensures complete chromatographic co-elution while allowing distinct mass spectrometric detection . This physicochemical mimicry cannot be achieved with structurally related but non-isotopic PDE5 inhibitors (e.g., udenafil, sildenafil) or unlabeled mirodenafil, which may exhibit differential extraction recovery, ionization suppression, or chromatographic retention, thereby compromising assay accuracy and precision [2].

Quantitative Differentiation of Mirodenafil-d7 (dihydrochloride) Against In-Class PDE5 Inhibitor Comparators


PDE5 Inhibition Potency: Mirodenafil (IC50 = 0.34 nM) Compared to Sildenafil, Udenafil, and Avanafil

Mirodenafil, the parent compound of Mirodenafil-d7 (dihydrochloride), demonstrates a reported PDE5 inhibitory potency (IC50) of 0.34 nM (or 338 pM) [1]. This value indicates a higher potency compared to several clinically established PDE5 inhibitors, including sildenafil (IC50 = 3.7 nM), udenafil (IC50 = 8.25 nM), and avanafil (IC50 = 5.2 nM), based on cross-study comparable data [2][3]. The quantified difference represents an approximately 10.9-fold increase in potency relative to sildenafil [4].

PDE5 inhibition IC50 Pharmacodynamics

Comparative Pharmacokinetics in Rats: Higher Exposure of Mirodenafil vs. Sildenafil Following Oral Administration

In a direct head-to-head comparison, male Sprague-Dawley rats received a single oral dose of either mirodenafil or sildenafil at 40 mg/kg [1]. Mirodenafil exhibited significantly higher maximum plasma concentration (Cmax) and total drug exposure (AUC) in both plasma and corpus cavernosum tissue compared to sildenafil. Specifically, plasma Cmax values were reported as 1,330 ± 273 ng/mL for mirodenafil and 314 ± 152 ng/mL for sildenafil, representing a 4.2-fold difference [1]. Consequently, mirodenafil remained longer in the plasma and target tissue, which may provide a pharmacokinetic basis for its in vivo efficacy [1].

Pharmacokinetics Cmax AUC Rat model

PK Bioequivalence of Hydrochloride Salt Form: Supporting Formulation Flexibility in Mirodenafil Research

A comparative pharmacokinetic study in rats demonstrated that the mirodenafil free base and its hydrochloride salt form exhibit statistically similar pharmacokinetic profiles following oral administration [1]. The maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) were not significantly different between the two forms. The time to peak concentration (Tmax) for the base form was slightly greater than that of the salt form, but this difference was not statistically significant [1]. These findings indicate that the mirodenafil base and hydrochloride forms are pharmacokinetically equivalent in rats, and thus the base form could be used in various mirodenafil formulations as a substitute for the existing mirodenafil hydrochloride form [1].

Pharmacokinetics Salt form Bioequivalence Formulation

Essential Role as Deuterated Internal Standard: Validated LC-MS/MS Method for Mirodenafil Quantification

Mirodenafil-d7 (dihydrochloride) is specifically designed for use as an internal standard (IS) in quantitative LC-MS/MS assays. A validated method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma utilized udenafil as an internal standard, but the study highlights the critical role of a stable isotope-labeled IS [1]. While the validated method using udenafil achieved a linear calibration range of 2-500 ng/mL for clinical doses, the use of a co-eluting, isotopically labeled standard like Mirodenafil-d7 (dihydrochloride) is widely recognized to improve assay precision and accuracy by compensating for matrix effects and ionization variability inherent in electrospray ionization (ESI) [2].

LC-MS/MS Internal standard Bioanalysis Method validation

Defined Research Applications for Mirodenafil-d7 (dihydrochloride) Based on Quantitative Differentiation


Bioanalytical Method Development and Validation for Mirodenafil in Clinical Pharmacokinetic Studies

Mirodenafil-d7 (dihydrochloride) is the recommended internal standard for developing and validating LC-MS/MS methods to quantify mirodenafil and its metabolites in human plasma, as demonstrated in microdose and clinical dose pharmacokinetic studies [1]. Its use ensures assay robustness against matrix effects and ionization variability, supporting regulatory submissions for clinical trials involving mirodenafil [2].

Comparative Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of PDE5 Inhibitors

In preclinical research, Mirodenafil-d7 (dihydrochloride) enables accurate measurement of mirodenafil exposure in biological samples from animal models (e.g., rat plasma and corpus cavernosum tissue) to support PK/PD modeling. The quantitative differentiation data (higher Cmax and AUC compared to sildenafil in rats) provides a basis for dose selection and efficacy comparisons in ED research models [3].

Formulation Development and Salt Form Bioequivalence Assessment

Mirodenafil-d7 (dihydrochloride) serves as a critical reference standard in studies evaluating the bioequivalence of mirodenafil formulations, including the comparison between free base and hydrochloride salt forms. Its use ensures accurate quantification of mirodenafil plasma concentrations, facilitating formulation optimization and generic drug development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirodenafil-d7 (dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.